molecular formula C6H13BrSi B1277911 (2-Bromoallyl)trimethylsilane CAS No. 81790-10-5

(2-Bromoallyl)trimethylsilane

Cat. No. B1277911
CAS RN: 81790-10-5
M. Wt: 193.16 g/mol
InChI Key: LUPQCAARZVEFMT-UHFFFAOYSA-N
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Description

(2-Bromoallyl)trimethylsilane, also known as 1-(trimethylsilyl)vinyl bromide or 1-bromo-1-(trimethylsilyl)ethylene, is a chemical compound with the molecular formula C5H11BrSi and a molecular weight of 179.13. It is a clear liquid that is completely miscible with tetrahydrofuran (THF) and diethyl ether (Et2O) .

Synthesis Analysis

The synthesis of (2-Bromoallyl)trimethylsilane can be achieved through the reaction of vinyltrimethylsilane with bromine at low temperatures, followed by dehydrohalogenation in the presence of an amine base. This method provides a good yield of the product. Alternative syntheses using different reagents such as (1-bromovinyl)triphenylsilane and (1-bromovinyl)triethylsilane have also been reported .

Molecular Structure Analysis

While the specific molecular structure analysis of (2-Bromoallyl)trimethylsilane is not detailed in the provided papers, the general structure consists of a vinyl group attached to a trimethylsilyl group with a bromine atom on the adjacent carbon. The molecular structure can be confirmed and analyzed using techniques such as 1H and 13C NMR spectroscopy .

Chemical Reactions Analysis

(2-Bromoallyl)trimethylsilane undergoes lithium-halogen exchange in the presence of alkyllithium. It is used as a dienophile in [4+2] cycloaddition reactions and in palladium-catalyzed reactions. It also serves as a substrate for cyclopropanation. The reactivity of similar bromo-trimethylsilyl compounds with electrophiles has been studied, leading to the synthesis of functionalized vinylsilanes and other derivatives .

Physical and Chemical Properties Analysis

The physical properties of (2-Bromoallyl)trimethylsilane include a boiling point of 124°C at 745 mmHg and a density of 1.156 g/cm³. The reagent purity can be analyzed using 1H and 13C NMR spectroscopy. It is recommended to store the compound in a dry area to prevent degradation or unwanted reactions .

Handling and storage precautions are important to maintain the integrity of the compound. The reactivity of related compounds with various electrophiles and the synthesis of functionalized derivatives demonstrate the versatility of (2-Bromoallyl)trimethylsilane in organic synthesis .

Scientific Research Applications

Intermetal Dielectrics

(2-Bromoallyl)trimethylsilane and its derivatives play a role in the development of intermetal dielectrics. These materials are used in microelectronics for depositing dielectric thin films in standard plasma-enhanced chemical vapor deposition (PECVD) systems. Such applications include the creation of low-permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, offering improved circuit performance in advanced device multilevel metal interconnection schemes (Loboda, 1999).

Organometallic Chemistry

This compound is significant in organometallic chemistry, particularly in reactions involving lithium. For instance, (1- and trans-2-bromovinyl)trimethylsilane reacts rapidly with lithium in ether, leading to the formation of various organometallic compounds. This demonstrates its utility in creating novel organolithium reagents and intermediates for synthetic chemistry (Husk & Velitchko, 1973).

Grignard Syntheses

In Grignard syntheses, the trimethylsilyl group, a component of (2-Bromoallyl)trimethylsilane, is used to protect terminal ethynyl groups. This methodology has been employed in the preparation of various compounds, demonstrating its versatility and importance in synthetic organic chemistry (Eaborn, Thompson, & Walton, 1967).

Palladium Catalyzed Reactions

(2-Bromoallyl)trimethylsilane is used in palladium-catalyzed coupling reactions. These reactions are vital in the synthesis of 1-substituted vinylsilanes and the isomeric 2-substituted vinylsilanes, showcasing its role in facilitating complex organic transformations (Ennis & Gilchrist, 1989).

Gold-Catalyzed Oxidative Coupling Reactions

Research also indicates its role in gold-catalyzed oxidative coupling reactions, specifically with arylsilanes. These reactions are important for understanding intramolecular electrophilic aromatic substitution mechanisms and enhancing yields in organic syntheses (Brenzovich, Brazeau, & Toste, 2010).

Safety And Hazards

“(2-Bromoallyl)trimethylsilane” is classified as a flammable liquid and vapor, and it can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept cool . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-bromoprop-2-enyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrSi/c1-6(7)5-8(2,3)4/h1,5H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPQCAARZVEFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400261
Record name (2-Bromoallyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromoallyl)trimethylsilane

CAS RN

81790-10-5
Record name (2-Bromoallyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Bromoallyl)trimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
JG Smith, SE Drozda, SP Petraglia… - The Journal of …, 1984 - ACS Publications
The preparation of allyltrimethylsilanes by regioselective pathways is described. Treatment of (E)-l-chloro-2-alkenes with a reagent prepared from 1 equiv each of trimethylsilyllithium …
Number of citations: 83 pubs.acs.org
MN Aziz, D Gout, CJ Lovely - … and applications in synthesis of the …, 2022 - rc.library.uta.edu
An investigation of oxidative dearomatization approaches to construct frameworks related to KB343 has been performed. Applications of OD conditions for the synthesized tri-substituted …
Number of citations: 3 rc.library.uta.edu
GA Kraus, YS Hon, J Sy - The Journal of Organic Chemistry, 1986 - ACS Publications
Two methods for the formation of the bicydo [3.2. 1] octane system by ring contraction of bicyclo [3.3. 1] nonan-3-ones are described. One method uses the Büchi ring contraction. The …
Number of citations: 12 pubs.acs.org
I Katampe - 2000 - search.proquest.com
The reaction of an α-trialkylsilylvinyl carbanion and carboxylic acid derivatives gives α, β-unsaturated carbonyl compounds which, under the conditions of the reaction undergo further …
Number of citations: 4 search.proquest.com
K Haraguchi, S Takeda, M Sumino… - … and Nucleic Acids, 2005 - Taylor & Francis
Oxidation of 3′-O-TBDMS-4′,5′-unsaturated thymidine 3 with dimethyldioxirane (DMDO) allowed the isolation of the epoxide 4. Upon reacting with organosilicon reagents in the …
Number of citations: 6 www.tandfonline.com
DJ Lapinsky, SC Bergmeier - Tetrahedron, 2002 - Elsevier
We have shown that connection of C-2 of an allylsilane to a tethered aziridine ring yields exocyclic γ-amino olefins and desilylated azabicyclo[x.2.1]-systems upon cyclization with BF 3 ·…
Number of citations: 37 www.sciencedirect.com
BM Trost, M Shimizu - Journal of the American Chemical Society, 1982 - ACS Publications
0 Reactions normally performed in refluxing toluene in the presence of hydroquinone. In some cases, the reaction was performed in methylene chloride or benzene with 0.1-1.0 equiv of …
Number of citations: 60 pubs.acs.org
D Liotta, M Saindane, U Sunay… - The Journal of …, 1985 - ACS Publications
Regiospecific addition of acetylide anions to enediones can be achieved without the need of protecting groups. The selectivity of these additions appears to be the result of a preference …
Number of citations: 26 pubs.acs.org
T Shono, Y Matsumura, K Uchida… - The Journal of Organic …, 1985 - ACS Publications
A [3+ 3]-type annelation between,'-di-methoxylated amides 4 and allyltrimethylsilane (5) gave piperidine derivatives 6. It was applied to the synthesis of piperidine, indolizidine, …
Number of citations: 87 pubs.acs.org
CP Jasperse, DP Curran - Journal of the American Chemical …, 1990 - ACS Publications
Modhephene (1) was synthesized in> 21% yield from the, ß-unsaturated/3-stannyl enoate 24. The key steps were the radicaladdition-fragmentation reaction of vinylstannane 25, which …
Number of citations: 89 pubs.acs.org

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